
2-((2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile , with the CAS number 1251564-19-8, is a derivative of quinazoline known for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological efficacy, particularly focusing on its antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C23H22N4O7 with a molecular weight of 466.4 g/mol. The structure features a quinazoline core substituted with a trimethoxyphenyl group and benzonitrile moiety. The presence of the dioxo group at positions 2 and 4 contributes significantly to its biological activity.
Antibacterial Activity
Research has demonstrated that various quinazoline derivatives exhibit significant antibacterial properties. For instance, compounds derived from the quinazoline framework have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Quinazoline Derivatives
Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
---|---|---|---|---|
Compound 9b | Candida albicans | 11 | 80 | |
Compound 13 | Staphylococcus aureus | 9 | 65 | |
Compound 15 | E. coli | 15 | 65 |
The compound 9b showed notable activity against Candida albicans with an inhibition zone of 11 mm , surpassing the efficacy of standard antibiotics like ampicillin. Similarly, compound 13 demonstrated moderate activity against Staphylococcus aureus with an inhibition zone of 9 mm .
Anticancer Activity
In vitro studies have indicated that quinazoline derivatives possess antiproliferative effects against various cancer cell lines. For example, a study reported that certain derivatives exhibited cytotoxicity against breast (MCF-7) and colon (HCT116) cancer cell lines.
Table 2: Cytotoxicity of Quinazoline Derivatives
Compound ID | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|---|
IXa | MCF-7 | 16.70 | Induces apoptosis | |
IXa | HCT116 | 12.54 | Cell cycle arrest in S phase | |
Compound 6n | A549 | 5.9 | Induces apoptosis |
The compound IXa was particularly effective against both MCF-7 and HCT116 cell lines, showing IC50 values of 16.70 µM and 12.54 µM , respectively. The mechanism involves inducing apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinazoline scaffold can enhance biological activity. For instance, the introduction of different substituents at specific positions on the quinazoline ring has been shown to influence both antibacterial and anticancer activities significantly.
Case Studies
Several case studies have highlighted the potential of quinazoline derivatives in drug development:
- Antibacterial Screening : A series of novel quinazoline derivatives were synthesized and tested against a panel of bacterial strains, revealing that structural modifications could lead to enhanced antibacterial potency.
- Cytotoxic Evaluation : In another study, a library of quinazoline derivatives was screened for anticancer activity, leading to the identification of compounds with promising efficacy against resistant cancer cell lines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to 2-((2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival .
Anti-inflammatory Effects
Quinazoline derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. Research has indicated that modifications to the quinazoline structure can enhance its efficacy against bacterial strains resistant to conventional antibiotics .
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of quinazoline derivatives, including those structurally related to this compound. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. Mechanistic studies suggested that these compounds induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Properties
In another study focused on inflammatory diseases, researchers synthesized several quinazoline derivatives and tested their effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The findings revealed that specific derivatives significantly reduced the expression of inflammatory markers such as TNF-alpha and IL-6, indicating their potential use in treating chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-[[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-31-21-12-18(13-22(32-2)23(21)33-3)28-24(29)19-10-6-7-11-20(19)27(25(28)30)15-17-9-5-4-8-16(17)14-26/h4-13H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLAJROUSQMRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.